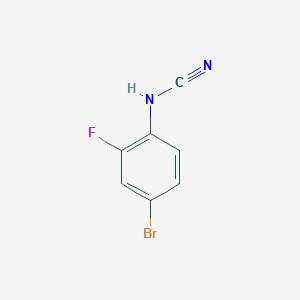
5-(AMINOMETHYL)-5-METHYL-2,4-IMIDAZOLIDINEDIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(AMINOMETHYL)-5-METHYL-2,4-IMIDAZOLIDINEDIONE: is a heterocyclic organic compound that belongs to the hydantoin family. Hydantoins are known for their diverse biological activities and are used in various pharmaceutical applications. This compound is characterized by a five-membered ring structure containing nitrogen and oxygen atoms, with an aminomethyl group and a methyl group attached to the ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(AMINOMETHYL)-5-METHYL-2,4-IMIDAZOLIDINEDIONE typically involves the reaction of hydantoin with formaldehyde and ammonia. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
化学反应分析
Types of Reactions: 5-(AMINOMETHYL)-5-METHYL-2,4-IMIDAZOLIDINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts.
Substitution: The aminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing the aminomethyl group.
科学研究应用
Chemistry: 5-(AMINOMETHYL)-5-METHYL-2,4-IMIDAZOLIDINEDIONE is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound has shown promise in the development of new drugs, particularly in the treatment of neurological disorders. Its ability to modulate enzyme activity makes it a candidate for drug discovery and development.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism of action of 5-(AMINOMETHYL)-5-METHYL-2,4-IMIDAZOLIDINEDIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s biological effects.
相似化合物的比较
5-Methylhydantoin: Lacks the aminomethyl group, resulting in different reactivity and biological activity.
5-(Hydroxymethyl)-5-methylhydantoin: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different chemical properties.
5-(Carboxymethyl)-5-methylhydantoin: Has a carboxymethyl group, which affects its solubility and reactivity.
Uniqueness: 5-(AMINOMETHYL)-5-METHYL-2,4-IMIDAZOLIDINEDIONE is unique due to the presence of the aminomethyl group, which enhances its reactivity and allows for a wide range of chemical modifications. This makes it a versatile compound in both research and industrial applications.
属性
分子式 |
C5H9N3O2 |
|---|---|
分子量 |
143.14 g/mol |
IUPAC 名称 |
5-(aminomethyl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C5H9N3O2/c1-5(2-6)3(9)7-4(10)8-5/h2,6H2,1H3,(H2,7,8,9,10) |
InChI 键 |
MRWTYHBHRSYUJU-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)NC(=O)N1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)quinazolin-4-amine](/img/structure/B8768691.png)
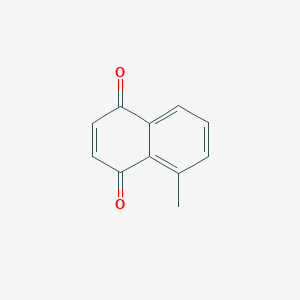
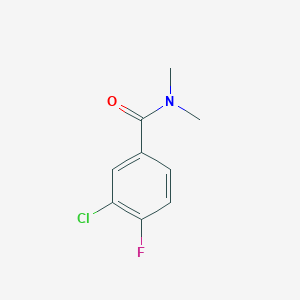

![3-(6-Methylpyridin-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B8768720.png)


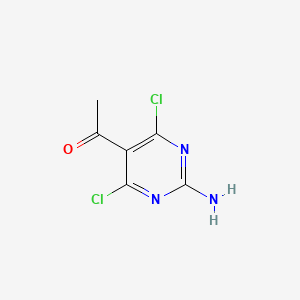

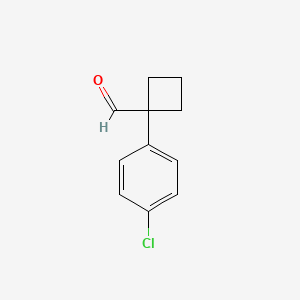


![1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 9-phenyl-8-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-](/img/structure/B8768785.png)
